6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile
Description
This compound features a bicyclic octahydropyrrolo[3,4-b]pyrrole core linked to two pyridine moieties. The pyridine at position 2 is substituted with a carbonitrile group, while the pyridine at position 5 carries a trifluoromethyl group. This structure combines rigidity from the fused bicyclic system with polar and lipophilic substituents, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Properties
IUPAC Name |
6-[5-[5-(trifluoromethyl)pyridin-2-yl]-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-1-yl]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5/c19-18(20,21)13-4-5-16(23-9-13)25-10-12-6-7-26(15(12)11-25)17-3-1-2-14(8-22)24-17/h1-5,9,12,15H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCKFQKWVURKEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2C1CN(C2)C3=NC=C(C=C3)C(F)(F)F)C4=CC=CC(=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{5-[5-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-b]pyrrol-1-yl}pyridine-2-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a trifluoromethyl-substituted pyridine moiety and an octahydropyrrolo framework, suggest diverse interactions with biological targets.
Chemical Structure and Properties
- Molecular Formula : C18H21F3N4
- Molecular Weight : 370.4 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly enzymes and receptors involved in critical biochemical pathways. Preliminary studies suggest that it may act as an inhibitor of certain kinases, particularly the PI3K (phosphoinositide 3-kinase) isoforms, which are implicated in numerous diseases including cancer and inflammatory conditions .
Enzyme Inhibition
Research indicates that this compound exhibits promising enzyme inhibition properties:
- PI3K Inhibition : The compound has been shown to selectively inhibit the delta (δ) isoform of class I PI3K, which plays a significant role in immune responses and cancer progression. This inhibition could lead to therapeutic applications in treating autoimmune diseases and cancers .
Anticancer Properties
In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. The mechanism involves:
- Cell Cycle Arrest : The compound causes G1 phase arrest in cancer cells, preventing proliferation.
- Apoptotic Pathways Activation : It activates caspases, leading to programmed cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Study 1: PI3K Inhibition in Cancer Cells
A study conducted on breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 12 µM). This effect was linked to the inhibition of the PI3K/AKT signaling pathway.
Study 2: Antimicrobial Efficacy
In a separate investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating moderate antibacterial activity.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H21F3N4 |
| Molecular Weight | 370.4 g/mol |
| PI3K Inhibition IC50 | 12 µM |
| MIC against S. aureus | 32 µg/mL |
| MIC against E. coli | 32 µg/mL |
Comparison with Similar Compounds
Data Table: Key Properties and Activities
Research Findings and Mechanistic Insights
- Synthetic Challenges: The target compound’s bicyclic core requires multi-step synthesis under acidic conditions (e.g., p-toluenesulfonic acid in 2-propanol), similar to methods used for pyrimidine derivatives (). Yields are typically lower (~40–50%) compared to simpler pyridines (~70%) due to steric hindrance .
- Binding Affinity: Molecular docking studies suggest the trifluoromethyl group enhances hydrophobic interactions with kinase ATP pockets, a feature absent in non-fluorinated analogs .
- Biological Performance : While triazolothiadiazoles show vasodilatory activity (EC₅₀ ~10–50 μM), the target compound’s fused bicyclic system may improve selectivity for serotonin or dopamine receptors, though experimental data are pending .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
